3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one
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Overview
Description
3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one is a complex organic compound belonging to the quinoxalinone family. Quinoxalinones are known for their diverse biological activities and chemical properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and materials science .
Mechanism of Action
Target of Action
Quinoxalin-2(1h)-ones, the core structure of this compound, are known for their diverse biological activities .
Mode of Action
The direct c3-functionalization of quinoxalin-2(1h)-ones via c–h bond activation has been a focus of recent research due to their diverse biological activities and chemical properties .
Biochemical Pathways
The direct c3-functionalization of quinoxalin-2(1h)-ones has been associated with various biological activities .
Result of Action
The diverse biological activities of quinoxalin-2(1h)-ones suggest that they may have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-ones. One common method is the direct C3-functionalization via C–H bond activation. This process can include arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation . For instance, the C-3-alkylation of quinoxalin-2(1H)-ones can be achieved using Katritzky salts as alkylating agents in the presence of eosin-y as a photoredox catalyst and DIPEA as a base at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of continuous-flow photoredox catalysis and transition metal-free visible-light-driven processes are promising for scaling up the synthesis due to their efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of quinoxaline derivatives.
Reduction: This can modify the quinoxalinone core, potentially altering its biological activity.
Substitution: Common substitutions include arylation, alkylation, and acylation.
Common Reagents and Conditions
Oxidation: Often involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Typically uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents like alkyl halides, acyl chlorides, and aryl iodides under various catalytic conditions.
Major Products
The major products formed from these reactions include various C-3 functionalized quinoxalin-2(1H)-ones, which exhibit diverse biological activities and chemical properties .
Scientific Research Applications
3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2(1H)-one: The parent compound, known for its diverse biological activities.
3-alkylated quinoxalin-2(1H)-ones: These compounds exhibit similar chemical properties and biological activities.
3-arylquinoxalin-2(1H)-ones: Known for their potential therapeutic applications.
Uniqueness
3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one stands out due to its specific substitution pattern, which imparts unique biological activities and chemical properties. Its ability to undergo various functionalizations at the C-3 position makes it a versatile compound for scientific research and industrial applications .
Properties
IUPAC Name |
3-(2-aminophenyl)-1H-benzo[g]quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c19-14-8-4-3-7-13(14)17-18(22)21-16-10-12-6-2-1-5-11(12)9-15(16)20-17/h1-10H,19H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXYNQDLLRNQEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=N3)C4=CC=CC=C4N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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